4-Cyclopropylpyridin-3-amine
Overview
Description
4-Cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol It is characterized by a cyclopropyl group attached to the pyridine ring at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Cyclopropylpyridin-3-amine involves the reduction of 4-cyclopropyl-3-nitropyridine. The reaction is typically carried out using zinc powder and ammonium chloride in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature . The reaction mixture is stirred for about an hour, and the product is isolated by concentrating the organic layer and washing with pentane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reducing Agents: Zinc powder and ammonium chloride in THF for reduction reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent for these reactions.
Major Products:
Scientific Research Applications
4-Cyclopropylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and mechanical properties.
Biological Research: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropylpyridin-3-amine is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity .
Comparison with Similar Compounds
4-Cyclopropylpyridin-3-amine Hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Other Pyridine Derivatives: Compounds like 4-cyclopropyl-3-nitropyridine and other substituted pyridines share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-cyclopropylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVCHXPHRGPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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